molecular formula C10H10ClN5O B3038931 5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 93416-81-0

5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3038931
CAS No.: 93416-81-0
M. Wt: 251.67 g/mol
InChI Key: ZDNVWYVKSXRJRO-UHFFFAOYSA-N
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Description

5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of cyanacetic acid amides with aryl azides. This method is convenient and yields the desired triazole derivatives efficiently . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazole derivatives.

Scientific Research Applications

5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. In anticancer research, it has been shown to inhibit certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth . The compound’s ability to bind to these targets is facilitated by its triazole ring, which interacts with the active sites of the enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in medicinal chemistry.

Properties

IUPAC Name

5-amino-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5O/c11-7-3-1-2-6(4-7)5-16-9(12)8(10(13)17)14-15-16/h1-4H,5,12H2,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNVWYVKSXRJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=C(N=N2)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

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